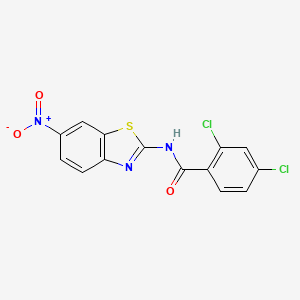

2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

CAS No.: 312747-20-9

Cat. No.: VC5850383

Molecular Formula: C14H7Cl2N3O3S

Molecular Weight: 368.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312747-20-9 |

|---|---|

| Molecular Formula | C14H7Cl2N3O3S |

| Molecular Weight | 368.19 |

| IUPAC Name | 2,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C14H7Cl2N3O3S/c15-7-1-3-9(10(16)5-7)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20) |

| Standard InChI Key | FEMYNUPAUPEOIP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Features

2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a small-molecule organic compound characterized by a benzamide core substituted with two chlorine atoms at the 2- and 4-positions and a 6-nitrobenzothiazol-2-yl group attached via an amide linkage. Its molecular formula is C₁₄H₇Cl₂N₃O₃S, with a molecular weight of 368.2 g/mol . The structural distinction from the 2,6-dichloro isomer lies in the chlorine substitution pattern on the benzamide ring, which influences electronic distribution and steric interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source Analog |

|---|---|---|

| Molecular Weight | 368.2 g/mol | |

| logP (Partition Coefficient) | 4.74 | |

| logD (Distribution Coefficient) | 4.58 | |

| Polar Surface Area | 66.47 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 7 |

The nitro group on the benzothiazole ring enhances electron-withdrawing effects, potentially increasing reactivity toward nucleophilic substitution or reduction . The chlorine atoms contribute to lipophilicity, as evidenced by the high logP value, which may influence membrane permeability in biological systems .

Synthetic Methodology

The synthesis of 2,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide likely follows a two-step process derived from analogous benzamide syntheses :

Step 1: Synthesis of 6-Nitrobenzo[d]thiazol-2-amine

This precursor is prepared via cyclization of 2-amino-5-nitrothiophenol with cyanogen bromide or thiourea derivatives. Key properties include a melting point of 247–249°C and a molecular weight of 195.2 g/mol .

Step 2: Amide Coupling

The benzothiazole amine reacts with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., NaOH) in ethanol or tetrahydrofuran . The reaction mechanism involves nucleophilic acyl substitution:

Purification is achieved via recrystallization or column chromatography, with reaction progress monitored by TLC (Rf ~0.6 in ethyl acetate/hexane) .

Biological Activity and Mechanistic Insights

While direct studies on 2,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide are scarce, structurally related compounds exhibit potent anticancer activity. For instance:

-

FLT3 Inhibition: Benzimidazole-benzamide hybrids (e.g., compound 8r in ) inhibit Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), with IC₅₀ values in the nanomolar range. The benzamide moiety facilitates hydrogen bonding with kinase hinge regions .

-

Cytotoxicity: The 2,6-dichloro analog 13b demonstrated 72% tumor growth inhibition in murine xenograft models, attributed to apoptosis induction via caspase-3 activation .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

-

Aqueous Solubility: Predicted solubility (logSw = -5.3) suggests poor water solubility, necessitating formulation enhancements (e.g., nanoemulsions) .

-

Lipophilicity: The high logP (4.74) indicates favorable membrane permeability but may limit bioavailability due to plasma protein binding .

Metabolic Stability

Nitro groups are prone to reduction by hepatic enzymes (e.g., NADPH-cytochrome P450 reductase), generating aryl amines that may undergo detoxification via N-acetylation . Chlorine substituents slow oxidative metabolism, extending half-life compared to non-halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume